2-(4-METHOXYPHENYL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE
Description
2-(4-METHOXYPHENYL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a methoxyphenyl group and a trimethyl-substituted pyrazolopyridine moiety, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11-9-12(2)19-18-16(11)17(21-22(18)3)20-15(23)10-13-5-7-14(24-4)8-6-13/h5-9H,10H2,1-4H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDNQXAHOKKGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-METHOXYPHENYL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-chloroquinoline derivatives and phenylhydrazine in the presence of a solvent like tetrahydrofuran.
Substitution reactions: The pyrazolopyridine core undergoes substitution reactions to introduce the methoxyphenyl and trimethyl groups.
Industrial production methods may involve optimizing these synthetic routes to enhance efficiency, scalability, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
2-(4-METHOXYPHENYL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Coupling reactions: The compound can be involved in coupling reactions like Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-(4-METHOXYPHENYL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of enzymes like EGFR and VEGFR-2, which are involved in cell proliferation and angiogenesis . By binding to these targets, the compound can disrupt signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(4-METHOXYPHENYL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE include other pyrazolopyridine derivatives and quinolinyl-pyrazoles. These compounds share structural similarities but may differ in their substituents and biological activities . For instance:
Quinolinyl-pyrazoles: These compounds have a quinoline moiety instead of the pyrazolopyridine core and exhibit different pharmacological profiles.
Indole derivatives: Indole-based compounds have a similar aromatic structure and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
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